Synthesis and characterization of 1-(3-Chloro-4-methylphenyl)thiourea
Synthesis and characterization of 1-(3-Chloro-4-methylphenyl)thiourea
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Chloro-4-methylphenyl)thiourea
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)thiourea, a significant organosulfur compound. Thiourea derivatives are a pivotal class of molecules in medicinal chemistry and organic synthesis due to their wide range of biological activities and their utility as versatile building blocks.[1][2] This document details a robust methodology for the synthesis of 1-(3-Chloro-4-methylphenyl)thiourea from 3-chloro-4-methylaniline. Furthermore, it outlines a systematic approach to its characterization using a suite of modern analytical techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. The causality behind experimental choices is explained, providing researchers and drug development professionals with the foundational knowledge required to confidently synthesize and validate this and similar molecular entities.
Introduction: The Significance of Substituted Phenylthioureas
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a cornerstone in the development of heterocyclic compounds and pharmacologically active agents.[1][3] The replacement of the oxygen atom in urea with a sulfur atom imparts unique chemical properties, including enhanced acidity of the N-H protons and a strong hydrogen bond donating capability, which are crucial for molecular recognition and catalytic activity.
The molecule 1-(3-Chloro-4-methylphenyl)thiourea (C₈H₉ClN₂S) incorporates a substituted phenyl ring, a structural motif frequently explored in drug discovery. The presence of the chloro and methyl groups on the aromatic ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][4][5] A thorough understanding of its synthesis and unequivocal structural confirmation are therefore paramount for its effective application in research and development.
Synthesis Methodology
The preparation of N-monosubstituted thioureas is most commonly achieved through the reaction of a primary amine with an appropriate thiocarbonyl source.[6] One of the most reliable and field-proven methods involves the acid-catalyzed reaction of an amine hydrochloride salt with an alkali metal or ammonium thiocyanate.[7] This approach avoids the handling of volatile and toxic isothiocyanates by generating the key electrophilic intermediate in situ.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process for 1-(3-Chloro-4-methylphenyl)thiourea.
Caption: Workflow for the synthesis of 1-(3-Chloro-4-methylphenyl)thiourea.
Detailed Experimental Protocol
Materials and Reagents:
-
3-Chloro-4-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal
Protocol:
-
Salt Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 14.16 g (0.1 mol) of 3-chloro-4-methylaniline in 50 mL of ethanol. To this solution, cautiously add 10 mL of concentrated hydrochloric acid. The formation of the amine hydrochloride salt is an exothermic process.
-
Addition of Thiocyanate: Once the initial reaction subsides, add 9.14 g (0.12 mol) of ammonium thiocyanate to the mixture. The thiocyanate is added in slight excess to ensure the complete conversion of the amine.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible (typically 4-6 hours). The solvent system for TLC can be optimized, but a starting point is a 7:3 mixture of hexane and ethyl acetate.
-
Precipitation of Crude Product: After the reaction is complete, cool the flask to room temperature and then pour the contents into 400 mL of ice-cold water with stirring. A white or off-white solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water to remove any unreacted ammonium thiocyanate and other inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven at 50-60 °C.
Physicochemical and Spectroscopic Characterization
Unequivocal characterization of the synthesized product is essential to confirm its identity, purity, and structure. The following sections detail the expected results from key analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 117174-84-2 | [8] |
| Molecular Formula | C₈H₉ClN₂S | [4] |
| Molecular Weight | 200.69 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 172-174 °C | [9] |
Characterization Workflow Diagram
The following diagram illustrates how different analytical techniques are synergistically used to validate the final product.
Caption: Interrelation of techniques for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 1-(3-Chloro-4-methylphenyl)thiourea is expected to show characteristic absorption bands.[3][10]
| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |
| 3400 - 3100 | N-H Stretching (Amide A/B) | Two or more medium to sharp bands |
| 3100 - 3000 | Aromatic C-H Stretching | Weak to medium bands |
| 2950 - 2850 | Methyl C-H Stretching | Weak bands |
| ~1600 | N-H Bending | Medium to strong band |
| 1550 - 1450 | Aromatic C=C Stretching | Multiple sharp bands |
| ~1400 | C-N Stretching (Thioamide II) | Strong band |
| ~1250 | C=S Stretching (Thioamide I) | Strong, often coupled band |
| 850 - 750 | Aromatic C-H Bending (out-of-plane) | Strong bands indicative of substitution |
| ~700 | C-Cl Stretching | Medium to strong band |
Rationale: The presence of distinct N-H stretching bands confirms the secondary amide nature of the thiourea. The combination of the C-N and C=S stretching bands provides a strong fingerprint for the thiourea core.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[13]
¹H NMR Spectroscopy (Expected Data in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 9.0 | Broad Singlet | 1H | N-H (adjacent to phenyl) |
| ~8.0 | Broad Singlet | 2H | -C(=S)NH₂ (protons may be non-equivalent) |
| 7.5 - 7.2 | Multiplet | 3H | Aromatic H |
| 2.35 | Singlet | 3H | -CH₃ |
Rationale: The downfield chemical shifts of the N-H protons are characteristic of thioureas due to hydrogen bonding and the electron-withdrawing nature of the thiocarbonyl group.[5][14] The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectroscopy (Expected Data in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C =S (Thiocarbonyl) |
| 138 - 125 | Aromatic C (including C-Cl and C-CH₃) |
| ~20 | -C H₃ |
Rationale: The most diagnostic signal is the thiocarbonyl carbon (C=S), which appears significantly downfield (~180-185 ppm), clearly distinguishing it from a carbonyl carbon (C=O) which would be further downfield.[15]
Single-Crystal X-ray Diffraction
-
Molecular Geometry: The thiourea moiety (S-C-N-N) is expected to be nearly planar.
-
Dihedral Angle: A significant dihedral angle will exist between the plane of the thiourea group and the plane of the phenyl ring.[16]
-
Intermolecular Interactions: The crystal packing will be dominated by intermolecular hydrogen bonds, typically of the N-H···S type, forming dimers or extended networks.[16][17] These interactions are fundamental to the stability of the crystal lattice.
Potential Applications and Future Outlook
1-(3-Chloro-4-methylphenyl)thiourea is not merely a synthetic curiosity; it is a valuable precursor for a variety of heterocyclic systems. Thioureas are known to react with α-haloketones (Hantzsch synthesis) to form thiazoles, or with dicarbonyl compounds to yield pyrimidine derivatives.[3]
Furthermore, the broader class of substituted phenylthioureas has demonstrated a remarkable spectrum of biological activities.[1] Research has shown that compounds with this scaffold can act as:
-
Anticancer Agents: By inhibiting specific enzymes or signaling pathways in cancer cells.[1]
-
Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[5][18]
-
Antitubercular Agents: Some derivatives have shown potent activity against Mycobacterium tuberculosis.[1]
The specific substitution pattern of 1-(3-Chloro-4-methylphenyl)thiourea makes it an attractive candidate for screening in these and other biological assays. Future research should focus on leveraging this compound to synthesize novel libraries of heterocyclic derivatives and performing extensive structure-activity relationship (SAR) studies to optimize its potential as a therapeutic lead.
Conclusion
This guide has presented a detailed, practical framework for the synthesis and comprehensive characterization of 1-(3-Chloro-4-methylphenyl)thiourea. By following the robust synthetic protocol and employing the suite of analytical techniques described—from FTIR and NMR for functional group and connectivity analysis to X-ray crystallography for definitive 3D structural proof—researchers can confidently produce and validate this important chemical entity. The insights into the rationale behind the experimental choices and the potential applications of this molecule provide a solid foundation for its use in advanced organic synthesis and drug discovery programs.
References
[4] MySkinRecipes. 1-(3-Chloro-4-methylphenyl)-2-thiourea. Available from: Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Available from: [6] Friščić, T., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry. DOI:10.1039/C6GC00089D. Available from: Witte, M. D., et al. (2022). London Dispersion Favors Sterically Hindered Diarylthiourea Conformers in Solution. ResearchGate. Available from: [15] Al-Amiery, A. A., et al. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Iraqi Journal of Science. Available from: [3] Sreekanth, T., & Sastry, G. N. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. Available from: [19] Gosavi, R. K., et al. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society. Available from: [20] OUCI. (n.d.). Synthesis, characterization, and pharmacological evaluation of thiourea derivatives. Available from: [11] ResearchGate. (n.d.). FTIR spectrum of thiourea. ResearchGate. Available from: [10] Jetir.Org. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Available from: [21] ResearchGate. (n.d.). 1H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Available from: [22] Jinnuo Chemical. (n.d.). Thiourea is mainly produced by the following methods. Available from: Binzet, G., et al. (2013). Synthesis, Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes. Semantic Scholar. Available from: [7] Stanković, S., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central. Available from: [23] Wikipedia. (n.d.). Thiourea. Available from: [24] Yüksek, H., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available from: Saleem, M., & Yamin, B. M. (2012). 1-(3-Chlorophenyl)thiourea. PMC - NIH. Available from: [25] ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. Available from: [12] ResearchGate. (n.d.). Fourier‐transform infrared (FTIR) spectra of thiourea and... ResearchGate. Available from: [17] ResearchGate. (2025). Molecular and Crystal Structure of 1-(2-chloro)-Benzoyl-3-(4-methylphenyl) Thiourea. Available from: [13] ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives. ResearchGate. Available from: [1] Al-Awadi, F. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [2] Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Available from: [26] Bekircan, O., et al. (n.d.). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. Available from: [27] ResearchGate. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. ResearchGate. Available from: [28] Armaković, S., et al. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Publishing. Available from: [29] de Oliveira, A. F., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations. Journal of Chemical Education - ACS Publications. Available from: [18] Bîcu, E., et al. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available from: [30] ResearchGate. (n.d.). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. ResearchGate. Available from: [31] Tiekink, E. R. T., & Usman, A. (2012). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. PMC. Available from: [32] SpectraBase. (n.d.). 1-(1-Methyl-2-phenyl-ethyl)-3-phenyl-thiourea - Optional[1H NMR] - Spectrum. Available from: [5] Tighadouini, S., et al. (2016). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC - NIH. Available from: [33] Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [34] Pinheiro, A. C., et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available from: [8] BLD Pharm. (n.d.). 1-(3-Chloro-4-methylphenyl)thiourea. Available from: [35] Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Available from: [36] AJOL. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Available from: [37] Li, G., et al. (2009). N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea. PMC - NIH. Available from: [9] ChemBK. (2024). N-(3-CHLORO-4-METHYLPHENYL)THIOUREA. Available from: ResearchGate. (2025). (PDF) Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. Available from:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. 1-(3-Chloro-4-methylphenyl)-2-thiourea [myskinrecipes.com]
- 5. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 117174-84-2|1-(3-Chloro-4-methylphenyl)thiourea|BLD Pharm [bldpharm.com]
- 9. N-(3-CHLORO-4-METHYLPHENYL)THIOUREA [chembk.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, characterization, and pharmacological evaluation of thiourea derivatives [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. Thiourea is mainly produced by the following methods-Jinnuo Chemical_Specializing in chemical production [jinnuo-chem.com]
- 23. Thiourea - Wikipedia [en.wikipedia.org]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 32. spectrabase.com [spectrabase.com]
- 33. mjas.analis.com.my [mjas.analis.com.my]
- 34. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bibliotekanauki.pl [bibliotekanauki.pl]
- 36. ajol.info [ajol.info]
- 37. N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
